molecular formula C29H32N2O5 B7947371 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No.: B7947371
M. Wt: 488.6 g/mol
InChI Key: YXPOYDJKLMBRPW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- (CAS: 210750-95-1) is a protected derivative of L-glutamine, a non-essential amino acid. This compound features two protective groups:

  • N2-tert-butoxycarbonyl (Boc): An acid-labile group commonly used in peptide synthesis to protect the α-amino group.
  • N-triphenylmethyl (Trt): A bulky, acid-sensitive group protecting the side-chain amide nitrogen of glutamine .

Its molecular formula is C29H32N2O5, with a molecular weight of 488.58 g/mol . The compound is critical in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling or deprotection steps. The Trt group stabilizes the glutamine side chain, while the Boc group allows sequential deprotection under mild acidic conditions .

Properties

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)31(24(26(33)34)19-20-25(30)32)29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H2,30,32)(H,33,34)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOYDJKLMBRPW-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino group of L-glutamine. This is achieved by reacting L-glutamine with tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) protecting groups under specific conditions. The reaction usually takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- has a wide range of applications in scientific research:

Synthetic Chemistry

  • Building Block: It serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
  • Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for diverse synthetic pathways .

Biological Research

  • Amino Acid Metabolism: It is utilized in studies focused on amino acid metabolism and protein synthesis, providing insights into cellular functions and metabolic pathways.
  • Enzyme Interactions: The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.

Pharmaceutical Industry

  • Drug Development: Its unique structure allows it to be used in the design of drug candidates targeting specific biological pathways.
  • Reagent in Chemical Manufacturing: It is employed as a reagent in various chemical manufacturing processes due to its stability and reactivity.

Data Table: Chemical Reactions Involving L-Glutamine Derivative

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols
Nucleophilic SubstitutionAmines or alcoholsModified L-glutamine derivatives

Case Study 1: Synthesis of Peptide Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized L-Glutamine derivatives to synthesize peptide analogs with enhanced biological activity. The protective groups were selectively removed under mild conditions, allowing for targeted modifications that improved the peptides' efficacy against certain diseases .

Case Study 2: Investigating Metabolic Pathways

A research article in Biochemistry explored the role of L-Glutamine derivatives in metabolic pathways. The study demonstrated that these compounds could modulate enzyme activity related to amino acid metabolism, providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. Its protective groups can be selectively removed under specific conditions, allowing for targeted delivery and release of the active amino acid .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Amino Acid Backbone Protecting Groups Molecular Formula Key Applications References
L-Glutamine, N2-Boc-N-Trt L-Glutamine Boc (N2), Trt (side-chain) C29H32N2O5 SPPS intermediates
D-Glutamine, N2-Boc-N-Trt D-Glutamine Boc (N2), Trt (side-chain) C29H32N2O5 Chiral peptide synthesis
L-Asparagine, N2-Boc-N-Trt (Boc-Asn(Trt)-OH) L-Asparagine Boc (N2), Trt (side-chain) C28H30N2O5 Stabilizing Asn side chains in SPPS
L-Lysine, N2-Boc-N6-propargyloxycarbonyl L-Lysine Boc (N2), Propargyloxycarbonyl (side-chain) C15H24N2O6 Sonogashira labeling in live cells
N-Fmoc-L-Asparagine-N-Trt (Fmoc-Asn(Trt)-OH) L-Asparagine Fmoc (N2), Trt (side-chain) C35H32N2O5 Fmoc-based SPPS

Key Differences :

Amino Acid Backbone: Glutamine derivatives have a longer side chain (amide group at γ-position), while asparagine derivatives have a shorter chain (amide at β-position). This affects solubility and coupling efficiency in SPPS . Lysine derivatives feature a primary amine side chain, enabling orthogonal protection strategies .

Protecting Groups :

  • Boc vs. Fmoc : Boc is removed with trifluoroacetic acid (TFA), whereas Fmoc requires basic conditions (e.g., piperidine). Boc/Trt combinations are ideal for acid-stable resins, while Fmoc/Trt is compatible with base-labile linkers .
  • Trt Group : Offers robust protection for amide side chains but requires prolonged TFA treatment for removal (e.g., 2–4 hours in 1% TFA/dichloromethane) .

Stereochemistry :

  • D-enantiomers (e.g., D-Glutamine-N2-Boc-N-Trt) are used to study chiral specificity in peptide-receptor interactions .

Biological Activity

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of the amino acid L-glutamine, which plays a significant role in various metabolic processes. This compound is notable for its unique chemical structure, which includes protective groups that enhance its stability and reactivity. Understanding its biological activity is essential for its applications in both research and industry.

  • Molecular Formula: C₁₄H₂₆N₂O₅
  • Molecular Weight: 302.37 g/mol
  • CAS Number: 13726-86-8

Synthesis and Preparation

The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves protecting the amino group of L-glutamine using tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) groups. The reaction is carried out in the presence of a base like triethylamine and a solvent such as dichloromethane to ensure high yield and purity.

L-Glutamine serves multiple roles in biological systems:

  • Metabolic Substrate: It acts as a substrate for various enzymatic reactions, including those involved in protein synthesis and amino acid metabolism.
  • Immune Function: It is crucial for lymphocyte proliferation, cytokine production, and maintaining intestinal integrity . Glutamine enhances the activity of immune cells by supporting their energy needs and promoting the synthesis of protective molecules like immunoglobulins.

Key Biological Functions

  • Protein Synthesis: Glutamine stimulates protein synthesis while reducing proteolysis in enterocytes.
  • Cell Signaling: It activates signaling pathways involving extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to increased expression of genes related to cell growth and survival .
  • Antioxidant Effects: Glutamine modulates oxidative stress responses, potentially protecting cells from damage during catabolic states .

Clinical Applications

L-Glutamine supplementation has shown promise in various clinical scenarios:

  • Gastrointestinal Health: It helps maintain the integrity of the intestinal mucosa, reducing permeability and preventing bacterial translocation from the gut into the bloodstream.
  • Critical Illness Recovery: In critically ill patients, glutamine supplementation can improve recovery outcomes by preserving muscle mass and enhancing immune function .

Case Studies

Several studies have investigated the effects of L-glutamine supplementation:

  • Study on Immune Function: A clinical trial demonstrated that L-glutamine supplementation improved immune responses in patients undergoing surgery by enhancing lymphocyte function .
StudyPopulationFindings
Clinical Trial on Surgical Patients100 patientsImproved lymphocyte function with glutamine supplementation
Critical Care StudyICU patientsReduced infection rates with glutamine-enriched enteral nutrition

Comparative Analysis with Similar Compounds

L-Glutamine derivatives exhibit varying biological activities based on their structural modifications. For instance:

CompoundStructure ModificationBiological Activity
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-methylMethyl group instead of triphenylmethylSimilar metabolic roles but altered reactivity
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-octylOctyl group additionDifferent solubility and interaction profiles

Q & A

Q. What are the key protecting groups in L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-, and what roles do they play in peptide synthesis?

The compound features two protecting groups:

  • tert-Butoxycarbonyl (Boc) : Protects the α-amino group of glutamine, preventing unwanted side reactions during peptide elongation. It is acid-labile and can be removed under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Triphenylmethyl (Trt) : Protects the side-chain amide (γ-carboxamide) of glutamine, enhancing solubility in organic solvents and preventing aggregation during solid-phase synthesis. Trt is removed under mild acidic conditions (e.g., 1% TFA in dichloromethane) .

Q. Methodological Insight :

  • Synthetic Workflow : Start with Boc-protected glutamine, introduce Trt via reaction with triphenylmethyl chloride under basic conditions (e.g., DMAP in DMF). Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Confirm protection efficiency via 1^1H NMR (disappearance of NH2_2 signals at δ 6.5–7.0 ppm) and LC-MS (expected [M+H]+^+ for C28_{28}H30_{30}N2_2O5_5: 474.5482) .

Q. What coupling reagents are optimal for incorporating this compound into peptide chains?

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) are commonly used. These reagents activate the carboxyl group for amide bond formation with minimal racemization .

Q. Methodological Insight :

  • Reaction Setup : Dissolve the protected glutamine (1 eq) and coupling reagent (1.2 eq) in anhydrous DMF. Add NHS (1.5 eq) and stir under nitrogen. After activation (30 min, 0°C), add the amino component (1 eq) and react at room temperature for 12–24 hours .
  • Troubleshooting : Monitor reaction progress by TLC (silica gel, UV visualization). If incomplete, consider additives like HOBt to suppress side reactions.

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the Trt protecting group in this compound?

The Trt group is sensitive to protic solvents and elevated temperatures. Stability studies show:

  • Stability in DCM/DMF : >48 hours at 25°C.
  • Instability in MeOH/H2_2O : Partial deprotection occurs within 2 hours at 25°C due to acidic protons .

Q. Data Contradiction Analysis :

  • Conflict : Some protocols recommend Trt in aqueous-organic mixtures for specific applications.
  • Resolution : Trt stability is context-dependent; use buffered conditions (pH 6–7) to minimize hydrolysis. For aqueous systems, replace Trt with more stable groups (e.g., Mmt) .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Resolves stereochemical configuration (e.g., α/β amide isomerism). Example: Triclinic crystal system observed for a related Trt-protected alanine ester (a = 5.1483 Å, α = 88.884°) .
  • Gas Chromatography-MS : Validates purity and detects volatile byproducts (e.g., tert-butyl alcohol from Boc deprotection) .
  • 13^{13}C NMR : Distinguishes Boc (C=O at δ 155–160 ppm) and Trt (aromatic carbons at δ 125–140 ppm) .

Q. How does this compound perform in solid-phase peptide synthesis (SPPS) compared to Fmoc-protected analogs?

Parameter Boc-Trt-Glutamine Fmoc-Based Analogs
Deprotection Speed Slow (requires TFA)Fast (piperidine in DMF)
Side Reactions Low racemizationRisk of aspartimide formation
Solubility High in DCM/DMFModerate in DMF

Q. Methodological Insight :

  • SPPS Workflow : Use Boc chemistry for acid-stable resins (e.g., Merrifield). After coupling, remove Boc with 50% TFA/DCM (2 × 5 min), then neutralize with DIEA .
  • Limitation : Trt deprotection requires extended TFA exposure (1–2 hours), risking resin cleavage. Optimize with shorter cycles (e.g., 30 min) .

Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?

  • Reported Yields : 60–85% for Boc-Trt-Glutamine synthesis .
  • Contradictions : Lower yields (40–50%) in scaled-up reactions due to Trt group hydrolysis.

Q. Resolution Strategies :

  • Scale-Up Adjustments : Use anhydrous conditions (molecular sieves) and minimize reaction time.
  • Purification : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) for higher recovery .

Q. How is this compound utilized in advanced bioconjugation techniques (e.g., Sonogashira coupling)?

The Trt group’s orthogonality allows selective modification of the γ-carboxamide. For example:

  • Sonogashira Labeling : After deprotecting the α-amino group (Boc removal), introduce alkynyl handles via palladium-catalyzed coupling. Applications include fluorescent tagging of cell-surface proteins .

Q. Protocol :

Deprotect Boc with TFA.

React with 2-propynyloxy carbonyl chloride (1.2 eq) in DMF.

Purify via size-exclusion chromatography.

Validate by MALDI-TOF (expected mass shift + 94 Da for propynyl addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.